

Pantoprazole-d6 supplier and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pantoprazole-d6	
Cat. No.:	B1502865	Get Quote

An In-depth Technical Guide to Pantoprazole-d6

This technical guide provides comprehensive information on **Pantoprazole-d6**, a deuterated analog of Pantoprazole. It is intended for researchers, scientists, and drug development professionals, offering details on its chemical properties, suppliers, mechanism of action, and application in quantitative analysis.

Chemical and Physical Properties

Pantoprazole-d6 is a stable isotope-labeled version of Pantoprazole, primarily used as an internal standard for the quantification of Pantoprazole in biological samples using mass spectrometry techniques like GC- or LC-MS.[1][2][3][4] The deuterium labeling provides a distinct mass difference, allowing for precise and accurate measurement.



Property	Value
CAS Number	922727-65-9[1][2][3]
Formal Name	6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[1][3]
Molecular Formula	C16H9D6F2N3O4S[1][3]
Formula Weight	389.4[1][3]
Purity	≥99% deuterated forms (d1-d6)[1][3]
Formulation	A solid[1][3]
Solubility	Soluble in DMSO[1][3]

Pantoprazole-d6 Suppliers

Pantoprazole-d6 is available from several chemical suppliers that specialize in reference standards and research chemicals.

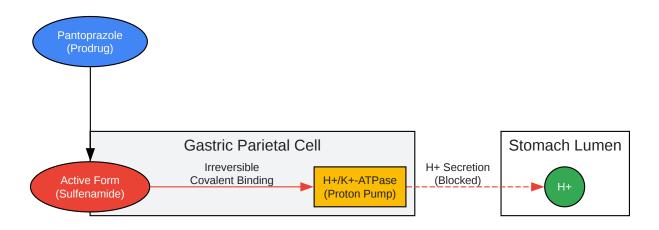
Supplier	Website
Cayman Chemical	INVALID-LINK[1]
Veeprho	INVALID-LINK[2]
BOC Sciences	INVALID-LINK[4][5]
Simson Pharma Limited	INVALID-LINK[6]
Clearsynth	INVALID-LINK[7]
Acanthus Research	INVALID-LINK[8]
Biomol.com	INVALID-LINK[3]

Note: Availability may vary. It is recommended to contact the suppliers directly for current stock status and pricing.

Mechanism of Action of Pantoprazole



Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[9][10] It acts by irreversibly binding to the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells.[9][11][12] This action inhibits the final step in gastric acid production, blocking both basal and stimulated acid secretion.[12][13] Because the binding is irreversible, acid production can only resume once new proton pumps are synthesized.[9][11]



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Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

Application in Quantitative Analysis

The primary application of **Pantoprazole-d6** is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of pantoprazole in biological matrices like plasma or serum.[1][2]

Key Advantages of Using Pantoprazole-d6 as an IS:

- Similar Chemical Properties: It behaves almost identically to the unlabeled analyte (Pantoprazole) during sample extraction, chromatography, and ionization.
- Mass Difference: The six deuterium atoms provide a clear mass shift (typically +6 Da),
 preventing interference with the analyte signal in the mass spectrometer.



• Correction for Variability: It effectively corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response, leading to higher accuracy and precision.

Generalized Experimental Protocol for LC-MS Quantification

Below is a detailed methodology for a typical experiment involving the quantification of pantoprazole in plasma using **Pantoprazole-d6** as an internal standard.

Objective: To determine the concentration of pantoprazole in human plasma samples.

Materials:

- Human plasma samples
- · Pantoprazole analytical standard
- Pantoprazole-d6 (Internal Standard)
- Acetonitrile (ACN)
- Formic Acid (FA)
- Water (LC-MS grade)
- Protein precipitation plates or microcentrifuge tubes

Protocol:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of Pantoprazole in DMSO.
 - Prepare a 1 mg/mL stock solution of Pantoprazole-d6 in DMSO.
- Preparation of Calibration Standards and Quality Controls (QCs):

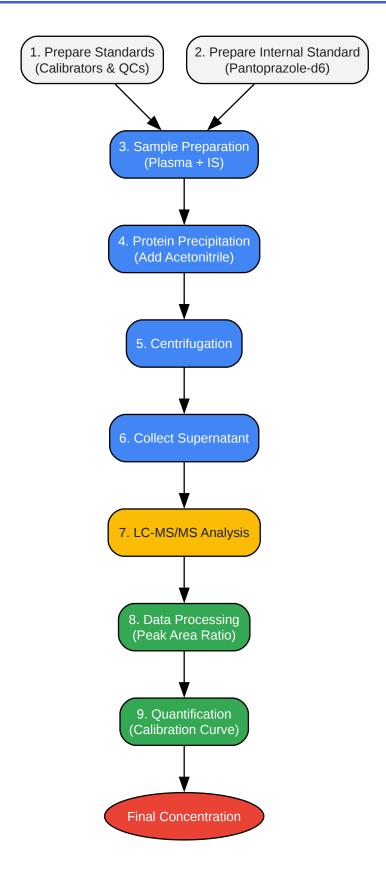


- Serially dilute the Pantoprazole stock solution with a suitable solvent (e.g., 50:50 ACN:Water) to create a series of calibration standards at known concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in blank plasma.
- Sample Preparation (Protein Precipitation):
 - Aliquot 50 μL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
 - Add 10 μL of the Pantoprazole-d6 working solution (at a fixed concentration, e.g., 100 ng/mL) to each tube and vortex briefly.
 - Add 150 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.
- LC-MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: A suitable gradient to separate pantoprazole from matrix components (e.g., 5% to 95% B over 3 minutes).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
 - Mass Spectrometry (MS):



- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Pantoprazole: Monitor the specific precursor-to-product ion transition.
 - **Pantoprazole-d6**: Monitor the corresponding shifted precursor-to-product ion transition.
- Data Analysis:
 - Integrate the peak areas for both Pantoprazole and Pantoprazole-d6.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of pantoprazole in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.





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Caption: Workflow for quantitative analysis using Pantoprazole-d6.



Pharmacological Data (Pantoprazole)

The following data pertains to the unlabeled parent compound, Pantoprazole, and is crucial for understanding its biological activity.

Parameter	Value	Context
IC50	6.8 μΜ	H ⁺ /K ⁺ -ATPase activity in porcine gastric membrane vesicles[1][3]
ED ₅₀	1.3 mg/kg	Reduction of basal gastric acid secretion in pylorus-ligated rats[1][3]
ED ₅₀	0.8 mg/kg	Inhibition of mepirizole-induced gastric acid secretion in anesthetized rats[1][3]
ED50	0.5 mg/kg	Inhibition of mepirizole-induced duodenal lesions in rats[1][3]

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- To cite this document: BenchChem. [Pantoprazole-d6 supplier and CAS number].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1502865#pantoprazole-d6-supplier-and-cas-number]

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